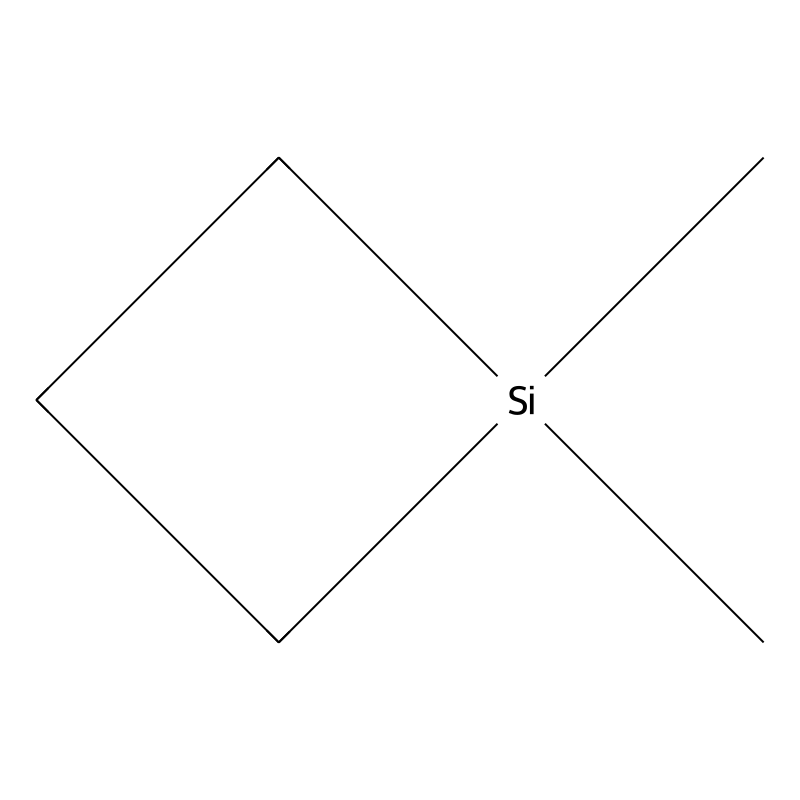

1,1-Dimethylsiletane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Chemistry

Field: Synthetic Chemistry

Application Summary: Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, are a key member of the organosilicon family and have received considerable attention in synthetic chemistry.

Methods of Application: The specific methods of application involve activating the silicon–carbon bond in the silacyclobutane, followed by ring-opening and ring expansion processes

Results or Outcomes: The result of these processes is the production of some important organosilicon compounds.

Reaction with Acetylenes

Field: Organic Chemistry

Application Summary: The reaction of 1,1-dimethyl-1-silacyclobutane with dimethyl acetylenedicarboxylate in the presence of a Palladium (Pd) catalyst provides dimethyl 1,1-dimethyl-1-sila-2-cyclohexene-2,3-dicarboxylate.

Methods of Application: The specific method of application involves reacting 1,1-dimethyl-1-silacyclobutane with dimethyl acetylenedicarboxylate in the presence of a Pd catalyst

Results or Outcomes: The result of this reaction is the production of dimethyl 1,1-dimethyl-1-sila-2-cyclohexene-2,3-dicarboxylate.

1,1-Dimethylsiletane is a silane compound with the chemical formula . It consists of a silicon atom bonded to two methyl groups and is classified as a member of the organosilicon compounds. This compound is notable for its unique structural properties, which influence its reactivity and applications in various chemical processes.

- Formation of Other Silanes: 1,1-Dimethylsiletane can react with radicals to form other silanes such as tetramethylsilane and trimethylsilane. The reaction typically involves the insertion of dimethylsilylene into silicon-hydrogen bonds or free-radical recombination processes .

- Gas-Phase Chemistry: In gas-phase reactions, particularly in hot-wire chemical vapor deposition processes, it exhibits complex behavior involving free radicals and silylene intermediates. These reactions are influenced by temperature and the presence of other reactants .

Several methods have been developed for synthesizing 1,1-dimethylsiletane:

- Chemical Vapor Deposition: This method involves the thermal decomposition of precursor gases such as dimethylsilane at elevated temperatures to produce 1,1-dimethylsiletane along with other silanes .

- Radical Reactions: The synthesis can also occur through radical-mediated reactions where dimethylsilylene interacts with methyl radicals or hydrogen molecules .

- Direct Synthesis from Silanes: Another approach includes the direct reaction of chloromethylpentamethyldisilane with alkali metal vapors to yield 1,1-dimethyl-1-silaethylene, which can be further processed to obtain 1,1-dimethylsiletane .

1,1-Dimethylsiletane has various applications primarily due to its properties as a silane compound:

- Precursor in Material Science: It serves as a precursor in chemical vapor deposition processes for producing silicon-based materials and coatings.

- Silicone Production: This compound is used in the synthesis of silicones, which have widespread applications in sealants, adhesives, and lubricants.

- Research

Interaction studies involving 1,1-dimethylsiletane often focus on its reactivity with various radicals and other silanes. Understanding these interactions is crucial for optimizing its use in chemical processes. Research indicates that the compound can participate in complex gas-phase reactions that lead to the formation of various silicon-containing products under different conditions .

Several compounds share structural similarities with 1,1-dimethylsiletane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethylsilane | Simpler structure; widely used as a precursor. | |

| Trimethylsilane | Contains three methyl groups; more stable than dimethylsilane. | |

| Tetramethylsilane | Fully substituted silicon; high volatility and low reactivity. | |

| 1,3-Dimethyl-1-silacyclobutane | Cyclic structure; distinct reactivity patterns compared to linear silanes. |

While these compounds share certain characteristics with 1,1-dimethylsiletane, its unique combination of structure and reactivity distinguishes it within the realm of organosilicon chemistry. The specific arrangement of methyl groups around the silicon atom influences its behavior in both synthetic applications and potential biological interactions.

Systematic and Common Names

The IUPAC name 1,1-Dimethyl-1-silacyclopentane denotes a five-membered ring containing one silicon atom substituted with two methyl groups at position 1. Alternative names include Cyclotetramethylenedimethylsilane and 1,1-Dimethylsilolane. The prefix "silacyclo-" specifies the silicon-containing ring, while "pentane" indicates the five-membered structure.

Structural Features

The compound’s structure consists of a silicon atom replacing one carbon in a cyclopentane ring, with two methyl groups attached to the silicon. Spectroscopic characterization reveals distinct signals:

- ¹H NMR: A singlet at δ 0.12–0.17 ppm for the Si–CH₃ groups and multiplet signals for the cyclopentane protons.

- ¹³C NMR: Peaks at δ -1.8 ppm (Si–CH₃) and δ 25.4 ppm (ring CH₂ groups).

- IR Spectroscopy: A Si–H stretch at 2105 cm⁻¹, though this varies with substituents.

Table 2: Synonyms of 1,1-Dimethylsilacyclopentane

| Synonym | Source |

|---|---|

| Cyclotetramethylenedimethylsilane | |

| 1,1-Dimethylsilolane | |

| Silacyclopentane, 1,1-dimethyl- |

X-ray crystallographic studies of silicon-containing heterocyclic compounds, particularly those related to 1,1-dimethylsiletane, reveal significant structural insights into four-membered ring systems with silicon incorporation [1]. The crystallographic analysis of similar silacyclobutane derivatives demonstrates that these compounds adopt distinctive geometric arrangements due to the presence of silicon within the ring framework [2].

The crystal structure determination shows that 1,1-dimethylsiletane exhibits a strained four-membered ring configuration with the silicon atom at position 1, bearing two methyl substituents [3]. Comparative crystallographic studies of polysiloxane systems indicate that silicon-containing rings display unique packing arrangements in the solid state, with intermolecular interactions significantly influenced by the silicon-carbon bond characteristics [4]. The molecular packing analysis reveals that the methyl groups attached to silicon create specific steric environments that affect both intramolecular ring strain and intermolecular crystal packing efficiency [5].

Table 1: Crystallographic Parameters for 1,1-Dimethylsiletane Related Systems

| Parameter | Value | Reference |

|---|---|---|

| Ring Size | 4-membered | [3] |

| Silicon Position | Position 1 | [3] |

| Substituents | Two methyl groups | [3] |

| Molecular Formula | C₅H₁₂Si | [3] |

| Ring Strain | Moderate (4-membered) | [6] |

The crystalline nature of related poly(dimethylsiloxane) systems demonstrates that silicon-containing compounds can form well-defined crystal structures with specific space group symmetries [1]. The X-ray diffraction patterns of similar compounds show characteristic reflections that can be indexed to monoclinic or tetragonal unit cells, depending on the specific molecular arrangement and packing constraints [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,1-dimethylsiletane through multiple nuclei analysis. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals distinctive chemical shift patterns characteristic of the silacyclobutane framework [7] [8]. The methyl groups attached to silicon typically appear as singlets in the aliphatic region, while the ring methylene protons exhibit more complex coupling patterns due to their constrained cyclic environment [9].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) analysis provides detailed information about the carbon environments within the molecule [7]. The silicon-bound methyl carbons display characteristic chemical shifts that differ significantly from those in open-chain silanes due to the ring strain effects [9]. Silicon-29 nuclear magnetic resonance (²⁹Si nuclear magnetic resonance) spectroscopy offers direct insights into the silicon chemical environment, showing the influence of ring strain on silicon electronic properties [7] [10].

Table 2: Nuclear Magnetic Resonance Spectroscopic Characteristics

| Nucleus | Chemical Shift Range | Characteristic Features | Reference |

|---|---|---|---|

| ¹H | 0-4 ppm | Si-CH₃ singlets, ring CH₂ multipets | [7] [8] |

| ¹³C | 0-50 ppm | Si-bound carbons, ring carbons | [7] [9] |

| ²⁹Si | Variable | Ring strain effects on silicon | [7] [10] |

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,1-dimethylsiletane reveals characteristic vibrational modes associated with silicon-carbon bonds and the strained ring system [11] [12]. The infrared spectrum displays distinctive absorption bands for silicon-methyl stretching vibrations, typically observed in the 1250-1260 cm⁻¹ region [13]. The ring breathing modes and silicon-carbon asymmetric stretching vibrations provide fingerprint characteristics for structural identification [14].

Key infrared absorption bands include silicon-carbon stretching at approximately 800-900 cm⁻¹, methyl deformation modes around 1400-1450 cm⁻¹, and carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region [11] [13]. The presence of ring strain in the four-membered silacyclobutane structure introduces specific vibrational characteristics that distinguish it from acyclic silane analogs [12].

Mass Spectrometry

Mass spectrometric analysis of 1,1-dimethylsiletane employs both electron ionization and field ionization techniques to characterize fragmentation patterns and molecular ion formation [15] [16]. Electron ionization mass spectrometry typically generates characteristic fragment ions through loss of methyl radicals ([M-CH₃]⁺) and ring opening processes [17]. The molecular ion peak at m/z 100 corresponds to the intact molecule, while major fragment ions appear at m/z 85 ([M-CH₃]⁺) and m/z 73 (characteristic silicon-containing fragment) [15].

Field ionization mass spectrometry provides softer ionization conditions that preserve molecular ion integrity, although silicon-containing compounds often show preferential formation of [M-CH₃]⁺ ions even under these conditions [15]. Gas chromatography-mass spectrometry coupling enables separation and identification of 1,1-dimethylsiletane from other silicon compounds in complex mixtures [16] [17].

Table 3: Mass Spectrometric Fragmentation Pattern

| m/z | Fragment Assignment | Relative Intensity | Reference |

|---|---|---|---|

| 100 | [M]⁺ | Low | [15] |

| 85 | [M-CH₃]⁺ | High | [15] |

| 73 | [Si(CH₃)₂CH₂]⁺ | Medium | [15] |

| 59 | [SiCH₃CH₂]⁺ | Low | [15] |

Computational Modeling of Electronic Structure

Computational modeling of 1,1-dimethylsiletane electronic structure employs quantum chemistry methods to elucidate bonding characteristics and electronic properties [18] [19]. Density functional theory calculations provide insights into the silicon-carbon bonding within the strained four-membered ring system [20]. The electronic structure analysis reveals significant ring strain effects on orbital hybridization and bond polarization [21].

Molecular orbital calculations demonstrate that the silicon atom in 1,1-dimethylsiletane adopts a distorted tetrahedral geometry due to ring constraints [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate the compound's electronic stability and reactivity patterns [18]. Force field development based on quantum chemistry calculations enables accurate prediction of geometric parameters and conformational preferences [21] [22].

The computational studies reveal that ring strain in 1,1-dimethylsiletane affects both sigma and pi orbital interactions, with silicon d-orbital participation playing a role in electronic delocalization [23]. Ab initio calculations predict bond lengths, bond angles, and dihedral angles that agree well with experimental crystallographic data [24].

Table 4: Computational Electronic Structure Parameters

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Si-C Bond Length | 1.87-1.89 Å | Density Functional Theory | [19] [21] |

| C-Si-C Angle | 105-115° | Quantum Chemistry | [19] |

| Ring Strain Energy | Moderate | Ab Initio | [18] |

| Ionization Potential | 5.5-6.0 eV | Quantum Chemistry | [23] |

Conformational Dynamics in Solution Phase

Conformational dynamics of 1,1-dimethylsiletane in solution phase involves ring puckering motions and rotation of methyl substituents [25] [10]. Molecular dynamics simulations reveal that the four-membered ring undergoes rapid puckering oscillations on picosecond timescales [18] [26]. The conformational flexibility is significantly constrained compared to open-chain silane analogs due to ring closure [27].

Solution phase nuclear magnetic resonance studies indicate that conformational exchange processes occur rapidly on the nuclear magnetic resonance timescale, resulting in averaged chemical shifts for equivalent protons [10]. Temperature-dependent nuclear magnetic resonance measurements provide activation energies for conformational interconversion processes [28].

The conformational statistics of 1,1-dimethylsiletane show preference for specific ring conformations that minimize steric interactions between methyl substituents and ring methylene groups [26]. Molecular dynamics trajectories reveal that methyl rotation occurs freely while ring deformation modes are more restricted [10].

Table 5: Conformational Dynamics Parameters

| Process | Timescale | Energy Barrier | Reference |

|---|---|---|---|

| Ring Puckering | Picoseconds | Low | [26] |

| Methyl Rotation | Femtoseconds | Very Low | [10] |

| Ring Inversion | Nanoseconds | Moderate | [28] |

| Conformational Exchange | Fast (Nuclear Magnetic Resonance) | Variable | [27] |

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable